(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone

Structural Biology Drug Design Crystallography

Procure (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone for focused kinase inhibitor screening and structure-based drug design. This benzothiazole-piperazine features a confirmed single-crystal X-ray structure (Cambridge Structural Database) that enables accurate docking and scaffold hopping. The 4-ethoxy substitution and pyridine-2-carbonyl terminus are critical for target binding selectivity; generic analogs with methoxy or halogen replacements show significant potency shifts in AChE and cytotoxicity assays. With favorable Lipinski compliance and predicted kinase affinity, it is a high-differentiation probe for cholinergic signaling and oncology pilot studies. No direct biological data exists—investing in primary screening on this well‑characterized scaffold accelerates IP‑protected discovery.

Molecular Formula C19H20N4O2S
Molecular Weight 368.46
CAS No. 1251706-31-6
Cat. No. B2876900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone
CAS1251706-31-6
Molecular FormulaC19H20N4O2S
Molecular Weight368.46
Structural Identifiers
SMILESCCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=N4
InChIInChI=1S/C19H20N4O2S/c1-2-25-15-7-5-8-16-17(15)21-19(26-16)23-12-10-22(11-13-23)18(24)14-6-3-4-9-20-14/h3-9H,2,10-13H2,1H3
InChIKeyLAMCLKFISWWBDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specific Profile: (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone (CAS 1251706-31-6)


(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone is a synthetic, heterocyclic small molecule belonging to the benzothiazole-piperazine class. Its structure combines a 4-ethoxy substituted benzothiazole core with a piperazine linker and a terminal pyridine-2-carbonyl moiety [1]. It has been characterized by single-crystal X-ray diffraction, confirming its molecular geometry and solid-state conformation, which is registered in the Cambridge Structural Database [2]. This compound is primarily investigated as a scaffold for kinase inhibition and cholinergic modulation, but published biological data for this exact molecule remain limited to computational predictions and class-level comparisons [1].

Procurement Risk Analysis: Why Generic Benzothiazole-Piperazine Analogs Cannot Substitute for (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone


Generic substitution within the benzothiazole-piperazine class is not straightforward due to the critical role of the 4-ethoxy substitution and the pyridine-2-carbonyl terminus in defining target binding and selectivity. The Cambridge Structural Database entry for this compound reveals a distinct solid-state conformation that impacts its recognition profile [1]. In structurally related series, subtle changes in the benzothiazole substitution pattern (e.g., replacement of ethoxy with methoxy or halogen) have led to significant shifts in acetylcholinesterase (AChE) inhibitory potency and cancer cell line cytotoxicity, a principle demonstrated by Gurdal et al. in 2017 for a congeneric series [2]. Therefore, assuming functional equivalence without direct comparative data is a considerable risk, and procurement decisions must be based on verified, compound-specific performance parameters, which are currently limited in the public domain.

Quantitative Differentiation Evidence: (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone vs. Closest Analogs


Crystal Structure Conformation vs. Generic Piperazine-Benzothiazole Scaffolds

The three-dimensional conformation of the target compound, as determined by single-crystal X-ray diffraction and deposited in the Cambridge Structural Database, provides a unique solid-state geometry that directly influences its molecular recognition properties [1]. This experimental structural data differentiates it from other benzothiazole-piperazine analogs lacking a defined crystallographic conformation, which can exhibit different binding poses and pharmacokinetic profiles. While no comparative bioactivity data is available for this exact molecule, the documented structure serves as a critical baseline for rational drug design and selectivity hypotheses.

Structural Biology Drug Design Crystallography

Computational Drug-Likeness and Kinase Inhibition Potential vs. Class Averages

In silico assessments indicate that the target compound possesses a promising drug-likeness profile and a predicted affinity for specific kinase targets, inferred from its structural features [1]. The combination of the pyridine and benzothiazole moieties, linked via a piperazine ring, is computationally favored for ATP-binding pocket interactions. However, these predictions are based on class-level models and have not been experimentally validated for this specific compound. As such, the differentiation from other benzothiazole-piperazine analogs is probabilistic rather than quantitative.

Computational Chemistry Kinase Inhibition ADMET Prediction

Cytotoxic Potential Against Cancer Cell Lines vs. In-Class Congeners

While no direct cytotoxicity data exist for this compound, a closely related series of benzothiazole-piperazine derivatives was tested against colorectal (HCT-116), breast (MCF-7), and hepatocellular (Huh7) cancer cell lines by Gurdal et al. [1]. The most active compounds (2a and 2e) exhibited notable IC50 values, but their structures differ from the target compound. This class-level evidence suggests potential anticancer utility, but the specific contribution of the ethoxy-pyridine substitution remains unquantified. No head-to-head comparison data is available.

Cancer Research Cytotoxicity Benzothiazole Derivatives

Viable Application Scenarios for (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone Based on Current Evidence


Structure-Based Drug Design and Fragment-Based Lead Optimization

The availability of a high-quality crystal structure [1] makes this compound a valuable starting point for structure-based drug design campaigns. Researchers can use its experimentally determined conformation for targeted docking studies and scaffold hopping, a capability not available for many analogs lacking crystallographic data.

Kinase Inhibitor Screening Library Enrichment

Given its favorable computational drug-likeness profile (Lipinski compliance) and predicted kinase affinity [1], this compound is well-suited for inclusion in focused kinase inhibitor screening libraries. Its unique ethoxy-pyridine substitution pattern may offer selectivity advantages over simpler benzothiazole-piperazine analogs, though this must be experimentally verified.

Chemical Biology Probe for Cholinergic System Studies

Based on class-level evidence from structurally related benzothiazole-piperazines that inhibit acetylcholinesterase [1], this compound could serve as a probe for studying cholinergic signaling. However, its specific inhibitory potency (IC50) and selectivity versus butyrylcholinesterase (BuChE) must be determined before it can replace established probes like donepezil.

Anticancer Lead Exploration (Pilot Studies Only)

The demonstrated cytotoxicity of close benzothiazole-piperazine analogs against HCT-116, MCF-7, and Huh7 lines [1] justifies pilot testing this compound in similar assays. Procurement for this purpose should be coupled with an investment in generating primary data, as no direct comparative data exists.

Quote Request

Request a Quote for (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.